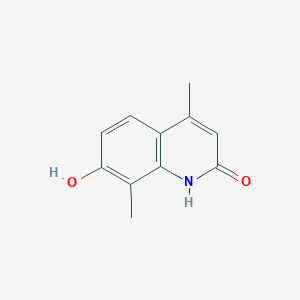

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one” is a chemical compound . It’s a type of quinolinone, a class of compounds that are known for their pharmaceutical and biological activities .

Molecular Structure Analysis

Quinolinones have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one” would need to be determined through methods such as X-ray diffraction .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

8-Hydroxyquinolines (8HQ), a related family to 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one, have been extensively studied for their potential in treating Alzheimer's Disease (AD). The therapeutic PBT2, a derivative of 8HQ, has shown promise as an efficient metal chaperone, capable of disaggregating metal-enriched amyloid plaques comprised of the Aβ peptide. It inhibits Cu/Aβ redox chemistry and reverses the AD phenotype in transgenic animal models, suggesting a strong molecular basis for its neuroprotective and neuroregenerative effects (Kenche et al., 2013).

Solvation and Excited-State Processes

Studies on 8-Hydroxyquinoline (8-HQ) and its derivatives, including 7-hydroxyquinoline, have elucidated their solvation effects and excited-state processes. These studies contribute to understanding their fluorescence properties and potential applications in optical materials and sensors. For instance, the excited-state proton transfer (ESPT) effect of 7-hydroxyquinoline has implications for all-optical switching technologies, highlighting the unique intermolecular interactions and photophysical behavior of these compounds (Guo et al., 2006).

Metallosupramolecular Chemistry

The role of 8-hydroxyquinolines in metallosupramolecular chemistry emphasizes their versatility as ligands for creating new supramolecular sensors, emitting devices, and self-assembled aggregates. This application underscores their importance in developing advanced materials and technologies for various fields, including sensing, electronics, and photonics (Albrecht et al., 2008).

Corrosion Inhibition

Quinoline derivatives, including structures related to 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one, have been investigated for their potential as green corrosion inhibitors. Their effectiveness in protecting metals in acidic environments opens avenues for their application in industrial processes, highlighting their significance beyond biological contexts (Singh et al., 2016).

Stimulating Neural Stem Cell Proliferation

Research on 8-Hydroxyquinoline derivatives has demonstrated their ability to stimulate neural stem cell proliferation, offering potential therapeutic benefits for treating neurodegenerative diseases. The modulation of reactive oxygen species signaling pathways by these compounds could lead to new approaches for promoting neurogenesis and combating cognitive decline (Haigh et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

7-hydroxy-4,8-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-5-10(14)12-11-7(2)9(13)4-3-8(6)11/h3-5,13H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKDRTHLZVLFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2646090.png)

![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2646093.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2646099.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2646100.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646101.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)